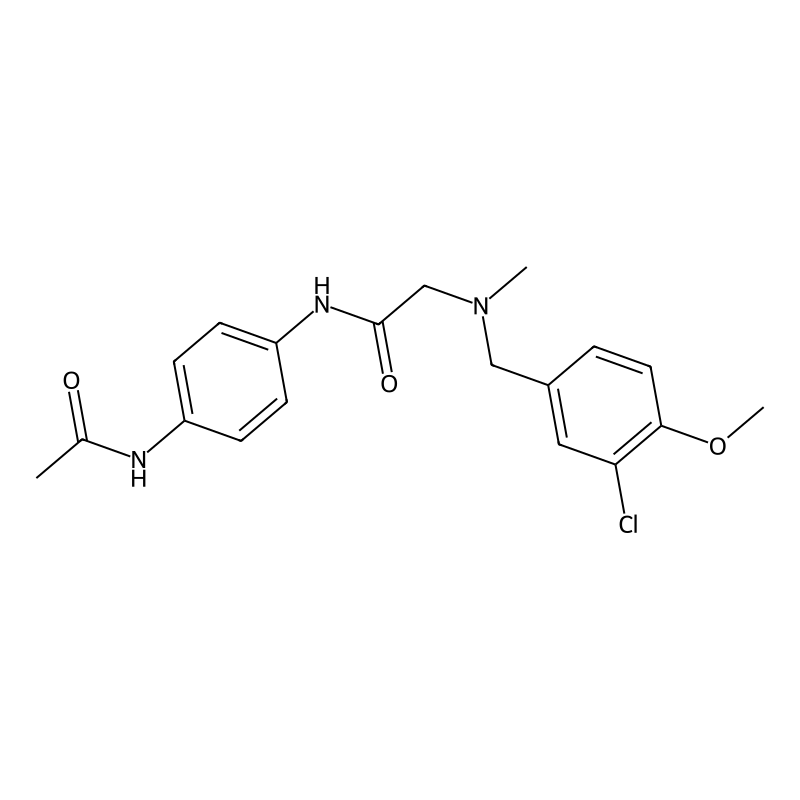

N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide

Catalog No.

S7715445

CAS No.

M.F

C19H22ClN3O3

M. Wt

375.8 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

InChI

InChI=1S/C19H22ClN3O3/c1-13(24)21-15-5-7-16(8-6-15)22-19(25)12-23(2)11-14-4-9-18(26-3)17(20)10-14/h4-10H,11-12H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

WQIXWVNYVMUAJR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CC2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CC2=CC(=C(C=C2)OC)Cl

ACMA is a white powder synthesized from the reaction of 4-acetamidophenol and 3-chloro-4-methoxybenzylamine. It belongs to the family of amides and has been used in various scientific experiments due to its unique properties.

ACMA has a melting point of 135-136°C and is soluble in water, methanol, and ethanol. It has a molecular formula of C22H26ClN3O3 and a molecular weight of 425.92 g/mol. ACMA is a crystalline solid with a density of 1.28 g/cm3.

ACMA can be synthesized in several ways, including through the reaction of 4-acetamidophenol with 3-chloro-4-methoxybenzylamine using different reagents. The product is then purified using various techniques such as recrystallization, chromatography, and distillation. The characterization of ACMA is carried out using different techniques such as mass spectrometry, NMR spectroscopy, and X-ray diffraction.

Various analytical methods have been used to study the properties and characteristics of ACMA. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR).

ACMA has been shown to have antibacterial, antitumor, and anti-inflammatory properties. Studies have shown that ACMA inhibits the growth of bacteria such as E. coli, S. aureus, and P. aeruginosa. It has also been found to be effective against cancer cells and has potential for the treatment of inflammatory disorders.

Studies have shown that ACMA has low toxicity levels and is safe for use in scientific experiments. However, caution must be taken when handling the compound, and proper safety protocols must be followed.

ACMA has several applications in various scientific experiments. It is used in the synthesis of organic compounds, as a reagent in chemical reactions, and as a ligand in coordination chemistry. It is also used as an antibacterial and antitumor agent.

Research on ACMA is ongoing, and new findings are being made regarding its properties and potential applications. Studies have shown that ACMA has potential for the treatment of various diseases, and its properties are being further explored.

ACMA has potential applications in various fields of research and industry. It can be used in the synthesis of organic compounds, as a reagent in chemical reactions, and as an antibacterial and antitumor agent. Its unique properties also make it suitable for use in coordination chemistry.

There are still limitations in the use of ACMA, and further research is needed to fully understand its properties and potential applications. Future directions for research include studying the compound's pharmacological properties and exploring its applications in various fields of research and industry.

1. Further study of the pharmacological properties of ACMA

2. Exploration of its applications in the field of coordination chemistry

3. Investigation of its potential use in the treatment of inflammatory disorders

4. Exploration of its potential use as an antitumor agent

5. Development of new synthesis methods

6. Investigation of its effects on the environment

7. Exploration of its potential use in the field of material science

8. Study of its potential applications in agriculture

9. Development of new analytical methods for the study of ACMA

10. Investigation of its potential use in the field of nanotechnology.

2. Exploration of its applications in the field of coordination chemistry

3. Investigation of its potential use in the treatment of inflammatory disorders

4. Exploration of its potential use as an antitumor agent

5. Development of new synthesis methods

6. Investigation of its effects on the environment

7. Exploration of its potential use in the field of material science

8. Study of its potential applications in agriculture

9. Development of new analytical methods for the study of ACMA

10. Investigation of its potential use in the field of nanotechnology.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

375.1349693 g/mol

Monoisotopic Mass

375.1349693 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds